molecular formula C5H9N3O2 B14611811 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- CAS No. 59696-57-0

2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)-

Cat. No.: B14611811
CAS No.: 59696-57-0
M. Wt: 143.14 g/mol
InChI Key: OEMGGOUPZPPZQB-UHFFFAOYSA-N
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Description

2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- is a heterocyclic compound containing an oxadiazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazides with carbonyl compounds: This method involves the reaction of hydrazides with carbonyl compounds under acidic or basic conditions to form the oxadiazine ring.

    Use of nitrile oxides: Nitrile oxides can react with alkenes or alkynes to form the oxadiazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance the reaction rate and selectivity.

    Solvent selection: Choosing appropriate solvents to dissolve reactants and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazine ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- involves its interaction with specific molecular targets. This may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Pathways involved: The exact pathways depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

    2H-1,2,4-Oxadiazine: A related compound with a similar ring structure.

    1,2,4-Oxadiazole: Another heterocyclic compound with potential biological activities.

    1,3,4-Oxadiazole: Known for its diverse chemical reactivity and applications.

Uniqueness

2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- is unique due to its specific functional groups and the resulting chemical and biological properties. Its dimethylamino group may confer distinct reactivity and interactions compared to other oxadiazine derivatives.

Properties

CAS No.

59696-57-0

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

5-(dimethylamino)-6H-1,2,4-oxadiazin-3-one

InChI

InChI=1S/C5H9N3O2/c1-8(2)4-3-10-7-5(9)6-4/h3H2,1-2H3,(H,7,9)

InChI Key

OEMGGOUPZPPZQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)NOC1

Origin of Product

United States

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